REACTION_CXSMILES
|
[C:1]([N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[OH:19])[CH2:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O[C:21]1C=CC=[C:25]2[C:30]=1[NH:29][CH2:28][CH2:27][CH2:26]2.Cl.C(Cl)(=[O:39])C1C=CC=NC=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[C:1]([N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][C:17]=2[O:19][CH2:26][CH:27]([OH:39])[CH2:28][NH:29][CH:30]([CH3:25])[CH3:21])[CH2:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)N1CCCC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2CCCNC12
|
Name
|
nicotinic acid chloride hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained in the customary manner
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CN=CC=C1)(=O)N1CCCC2=CC=CC(=C12)OCC(CNC(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |